benzaldehyde O-4-butoxyphenylcarbamoyl oxime
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Overview
Description
Benzaldehyde O-4-butoxyphenylcarbamoyl oxime is an organic compound with the molecular formula C18H20N2O3. It is a small molecular drug that has been investigated for various applications, including its potential as a novel inhibitor in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde O-4-butoxyphenylcarbamoyl oxime typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form benzaldehyde oxime. This intermediate is then reacted with 4-butoxyphenyl isocyanate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Types of Reactions:
Oxidation: Benzaldehyde oxime can undergo oxidation to form benzamide or benzonitrile.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzamide, benzonitrile.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its role as an inhibitor in biochemical pathways.
Medicine: Potential therapeutic applications due to its inhibitory properties.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde O-4-butoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets, leading to inhibition of certain biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to act by binding to active sites of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative of benzaldehyde.
Benzamide: An oxidation product of benzaldehyde oxime.
Benzonitrile: Another oxidation product of benzaldehyde oxime.
Uniqueness: Benzaldehyde O-4-butoxyphenylcarbamoyl oxime is unique due to its specific structure, which imparts distinct inhibitory properties not found in simpler derivatives like benzaldehyde oxime or benzonitrile .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(E)-benzylideneamino] N-(4-butoxyphenyl)carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-13-22-17-11-9-16(10-12-17)20-18(21)23-19-14-15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,20,21)/b19-14+ |
InChI Key |
BRPRTDQSLVFYMR-XMHGGMMESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2 |
Origin of Product |
United States |
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